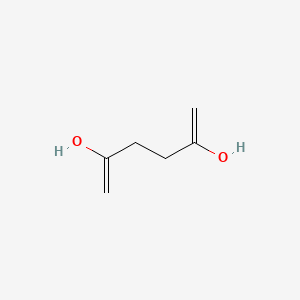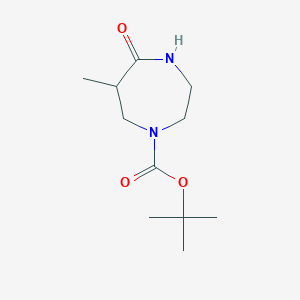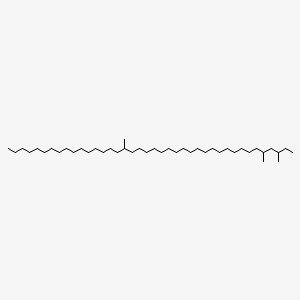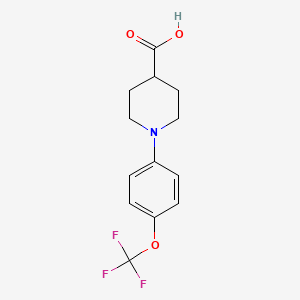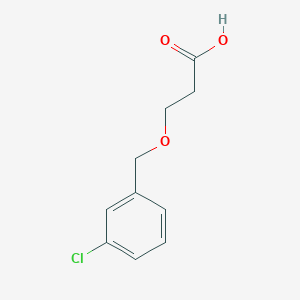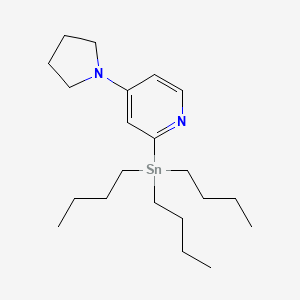
4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a pyrrolidinyl group at the 4-position and a tributylstannyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine typically involves the stannylation of 4-(1-Pyrrolidinyl)pyridine. One common method is the reaction of 4-(1-Pyrrolidinyl)pyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
化学反応の分析
Types of Reactions
4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation Reactions: The pyrrolidinyl group can be oxidized to form N-oxide derivatives.
Coupling Reactions: The compound can participate in Stille coupling reactions, where the stannyl group reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Electrophiles such as halogens or acyl chlorides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, organic halides, and bases like cesium carbonate.
Major Products
Substitution Reactions: Products with various functional groups replacing the tributylstannyl group.
Oxidation Reactions: N-oxide derivatives of the pyrrolidinyl group.
Coupling Reactions: Biaryl or heteroaryl compounds formed through carbon-carbon bond formation.
科学的研究の応用
4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functional materials with specific properties.
作用機序
The mechanism of action of 4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine in chemical reactions involves the activation of the stannyl group, which can participate in various coupling reactions. The pyrrolidinyl group can also influence the reactivity and selectivity of the compound in different reactions. Molecular targets and pathways would depend on the specific application and the nature of the reactions involved.
類似化合物との比較
Similar Compounds
4-(1-Pyrrolidinyl)pyridine: Lacks the stannyl group, making it less versatile in coupling reactions.
2-(Tributylstannyl)pyridine: Lacks the pyrrolidinyl group, which can affect its reactivity and selectivity.
4-(1-Pyrrolidinyl)-2-(trimethylstannyl)pyridine: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group, which can influence its reactivity and steric properties.
Uniqueness
4-(1-Pyrrolidinyl)-2-(tributylstannyl)pyridine is unique due to the presence of both the pyrrolidinyl and tributylstannyl groups, which provide a combination of reactivity and selectivity that is not found in other similar compounds. This makes it a valuable compound in various synthetic and research applications.
特性
CAS番号 |
868254-44-8 |
|---|---|
分子式 |
C21H38N2Sn |
分子量 |
437.2 g/mol |
IUPAC名 |
tributyl-(4-pyrrolidin-1-ylpyridin-2-yl)stannane |
InChI |
InChI=1S/C9H11N2.3C4H9.Sn/c1-2-8-11(7-1)9-3-5-10-6-4-9;3*1-3-4-2;/h3-5H,1-2,7-8H2;3*1,3-4H2,2H3; |
InChIキー |
HBAZKIDNTCCSFT-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


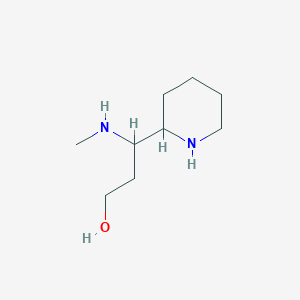
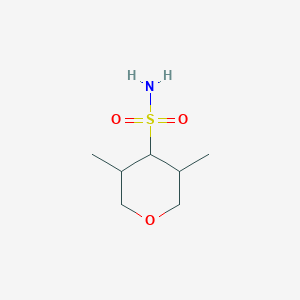
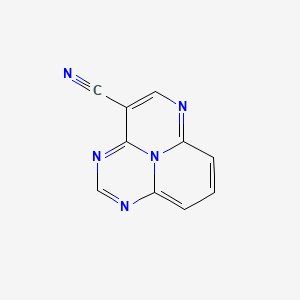

![3-chloro-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13971610.png)
